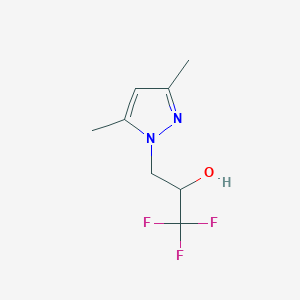

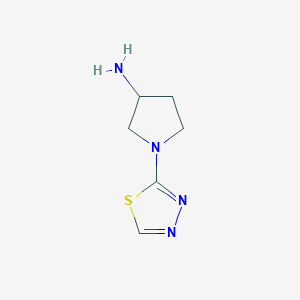

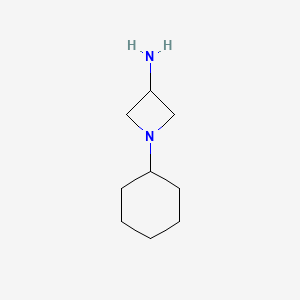

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine

Übersicht

Beschreibung

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .

Synthesis Analysis

A novel approach to the synthesis of 1,3,4-thiadiazol-2-amine derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2. The reaction proceeds in three steps: salt formation, dehydration of the formed salt to an intermediate, and cyclodehydration of the intermediate to thiadiazole .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-yl compounds is responsible for various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring provides low toxicity and great in vivo stability .Chemical Reactions Analysis

The reaction between carboxylic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE) can be assumed to proceed in three steps: salt formation, dehydration of the formed salt to intermediate i-1, and cyclodehydration of i-1 to thiadiazole .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

- Scientific Field : Medicinal Chemistry .

- Summary of Application : A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . These compounds were evaluated for their in vitro cytotoxicity effects against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .

- Methods of Application : The compounds were synthesized and their cytotoxicity effects were evaluated in vitro against different human cancer cells . Flow cytometry analysis was used to reveal that the prototype compounds significantly induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase .

- Results or Outcomes : Most of the compounds significantly prevented the proliferation of tested cancer cells . In particular, 2-F, 4-Cl, and 2,6-diF substituted derivatives showed promising activities, especially against Hela cancer cells .

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry .

- Summary of Application : A series of 1,3,4-thiadiazole derivatives were designed and synthesized . These compounds were evaluated for their antimicrobial activity .

- Methods of Application : The compounds were synthesized and their antimicrobial activity was tested against E. coli, B. mycoides, and C. albicans .

- Results or Outcomes : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Anti-Inflammatory Agents

- Scientific Field : Medicinal Chemistry .

- Summary of Application : 1,3,4-Thiadiazole derivatives have been recognized as a valuable scaffold for the development of pharmacologically active derivatives . They are present in many molecules with biological properties including anti-inflammatory .

- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

Antifungal Agents

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Derivatives of 1,3,4-thiadiazole compounds have diverse pharmacological activities such as fungicidal . Organic compounds containing Schiff base are of increasing interest because of their diverse biological properties such as antifungal .

- Methods of Application : The compounds were synthesized under microwave irradiation .

- Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

Anti-Alzheimer’s Agents

- Scientific Field : Medicinal Chemistry .

- Summary of Application : 1,3,4-Thiadiazole derivatives have been recognized as a valuable scaffold for the development of pharmacologically active derivatives as it is present in many molecules with biological properties including anti-Alzheimer’s disease .

- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

Antioxidant Agents

- Scientific Field : Medicinal Chemistry .

- Summary of Application : 1,3,4-Thiadiazole derivatives have been recognized as a valuable scaffold for the development of pharmacologically active derivatives as it is present in many molecules with biological properties including antioxidant .

- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

Eigenschaften

IUPAC Name |

1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c7-5-1-2-10(3-5)6-9-8-4-11-6/h4-5H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPELFUUUHHCWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1469114.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469121.png)

![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469124.png)

![8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469126.png)

![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)

![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B1469129.png)